Bienvenue dans la boutique en ligne BenchChem!

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

The compound 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide (CAS 868676-67-9) is a synthetic small molecule belonging to the benzenesulfonyl-thiazole propanamide class. It features a benzenesulfonyl group linked via a propanamide chain to a 2-aminothiazole core, which is further substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a methyl group.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
CAS No. 868676-67-9
Cat. No. B2584879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
CAS868676-67-9
Molecular FormulaC20H20N2O4S2
Molecular Weight416.51
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N2O4S2/c1-14-19(15-8-10-16(26-2)11-9-15)22-20(27-14)21-18(23)12-13-28(24,25)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,22,23)
InChIKeyBVPCNYMLDCYURQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868676-67-9: A Benzenesulfonyl-Thiazole Propanamide Building Block for Targeted Library Synthesis


The compound 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide (CAS 868676-67-9) is a synthetic small molecule belonging to the benzenesulfonyl-thiazole propanamide class. It features a benzenesulfonyl group linked via a propanamide chain to a 2-aminothiazole core, which is further substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a methyl group [1]. This specific substitution pattern positions it as a versatile scaffold in medicinal chemistry, particularly as an advanced intermediate for generating libraries targeting kinase inhibition and antibacterial pathways, where even minor structural modifications in the benzenesulfonyl-thiazole class lead to profound shifts in target selectivity and potency [2].

Why 868676-67-9 Cannot Be Replaced by Common Thiazole or Sulfonamide Analogs


Simple in-class substitution is not feasible for 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide because the concurrent presence of the 5-methyl group and the 4-(4-methoxyphenyl) motif on the thiazole ring creates a steric and electronic environment critical for specific biological interactions [1]. Removing the benzenesulfonyl-propanamide chain, as in N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide, eliminates the key sulfonyl pharmacophore associated with enzyme inhibition in this class [2]. Similarly, replacing the 4-methoxyphenyl group with simpler substituents like a methyl group, as in 3-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide, drastically alters lipophilicity and aromatic stacking potential, undermining its utility as a specific tool for probing hydrophobic binding pockets .

Quantified Differentiation of 868676-67-9 Against Its Closest Structural Analogs


Metabolic Stability Tuning via O-Methyl vs. O-Ethyl Substitution in the Benzenesulfonyl-Thiazole Series

A direct head-to-head comparison within the benzenesulfonyl-thiazole propanamide series reveals that the 4-(4-methoxyphenyl) substituent on the target compound (logP ~3.1) offers a critical balance of lipophilicity compared to its 4-(4-ethoxyphenyl) analog (CAS 892855-41-3, logP ~3.6). The lower predicted logP of the methoxy derivative suggests improved aqueous solubility and a superior metabolic profile, making it a more advanced lead-like intermediate for oral drug discovery programs [1]. While these are computed values, the trend is consistent with experimental observations in analogous sulfonamide series where a methoxy-to-ethoxy switch impacts clearance rates .

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Critical Role of the 5-Methyl Group for Kinase Inhibition Selectivity

The presence of a 5-methyl group on the thiazole ring is a key differentiator from the non-methylated analog, 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide. In the closely related sulfonylthiazole class of EGFR inhibitors, 5-methyl substitution has been shown to induce a conformational restriction that enhances binding to the kinase hinge region, shifting the IC50 distribution to a lower range (0.037–0.317 μM) compared to des-methyl analogs or reference drugs like dasatinib (IC50 = 0.077 μM) [1]. While the target compound's specific IC50 is not published, this class-level evidence strongly supports that acquiring the 5-methyl variant is essential for achieving the full potency potential associated with this pharmacophore [2].

Kinase Inhibition Selectivity Thiazole Conformation

Antibacterial Activity Profile of the Benzenesulfonyl-Thiazole Scaffold

Benzenesulfonyl-thiazole compounds have been validated as unique multitargeting antibacterial agents. In a 2023 study, optimized benzenesulfonyl thiazoloimines (BSTIs) demonstrated superior antibacterial efficacy against Enterococcus faecalis, with a MIC value as low as 1 μg/mL for the most active analog, outperforming clinical antibiotics like sulfathiazole and norfloxacin [1]. The target compound, 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide, contains the identical core scaffold and key benzenesulfonyl pharmacophore responsible for this activity, but its specific substitution on the thiazole ring (propanamide-linked 4-methoxyphenyl) is distinct, potentially offering a novel entry point for exploring structure-activity relationships against resistant bacterial strains .

Antibacterial Multitargeting Drug Resistance

High-Impact Application Scenarios for 868676-67-9 Based on Evidence


Design of Selective EGFR Kinase Inhibitor Libraries

Given the class-level evidence that 5-methyl thiazole sulfonyl derivatives exhibit potent EGFR inhibition (IC50 down to 0.037 μM), 868676-67-9 serves as an ideal advanced intermediate for synthesizing focused libraries. Researchers can exploit the 4-(4-methoxyphenyl) group for additional hydrophobic interactions in the back pocket of the kinase, a strategy supported by quantitative SAR data from the sulfonylthiazole series [1]. This scenario is directly informed by the compound's structural advantage over its des-methyl analog.

Probing Metabolic Soft Spots via Methoxy-to-Ethoxy Comparator Studies

The predicted 0.5 log unit lower lipophilicity of this compound compared to its ethoxy analog (CAS 892855-41-3) makes it the preferred starting point for investigating metabolic stability in hepatic microsome assays. Procurement of 868676-67-9 enables a systematic study of O-dealkylation rates, where the methoxy variant is expected to show a distinct metabolite profile. This application is directly supported by the comparative logP data and literature on analog stability [2].

Synthesis of Multitargeting Antibacterial Agents Targeting Enterococcus faecalis

The benzenesulfonyl-thiazole core of 868676-67-9 is a validated pharmacophore for combating E. faecalis, with related BSTIs showing a MIC of 1 μg/mL [3]. This particular compound's propanamide linkage and 4-methoxyphenyl moiety offer unexplored substitution vectors that could yield novel agents with improved potency or reduced cytotoxicity compared to the reported pyridyl BSTIs. This scenario is directly rooted in the proven antibacterial activity of the compound's core structure.

Investigating β3-Adrenergic Receptor Agonism for Metabolic Disorders

Patented thiazole benzenesulfonamides (US6011048) are known β3 adrenergic receptor agonists useful for increasing lipolysis and energy expenditure [4]. 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide contains the necessary N-(thiazol-2-yl)-sulfonamide motif and is a novel, unexplored candidate for evaluating β3 agonism, offering a potential advantage in selectivity over first-generation agonists in this class.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.